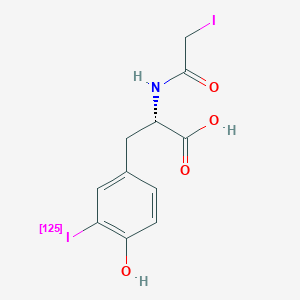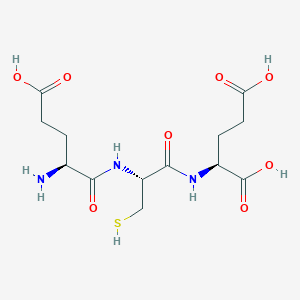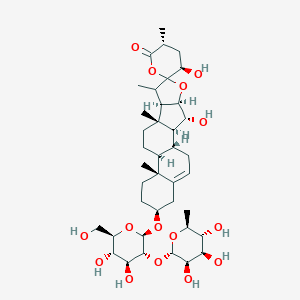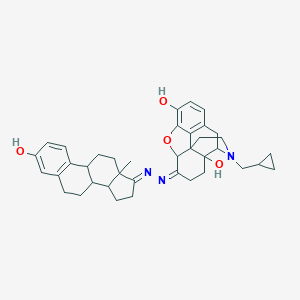
Cyclo(pro-val-asn-pro-phe-ile-leu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(pro-val-asn-pro-phe-ile-leu), also known as cyclo(PVNPFIL), is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and development. This peptide is composed of six amino acids and has a unique cyclic structure that confers it with specific biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
Identification in Food and Beverages
Cyclo(pro-val-asn-pro-phe-ile-leu) and similar compounds, known as diketopiperazines (DKPs), have been identified in various food products. For instance, Ginz and Engelhardt (2000) found proline-based DKPs, including cyclo(pro-ile), cyclo(pro-leu), cyclo(pro-phe), cyclo(pro-pro), and cyclo(pro-val), in roasted coffee and water extracts of roasted coffee proteins (Ginz & Engelhardt, 2000). Similarly, Gautschi et al. (1997) identified a series of proline-based DKPs, such as cyclo(Val-Pro), cyclo(Ile-Pro), cyclo(Leu-Pro), cyclo(Met-Pro), cyclo(Phe-Pro), and cyclo(Pro-Pro), in beer (Gautschi et al., 1997).
Chemical and Bioactive Properties
Prasad (1995) highlighted the presence of cyclic dipeptides, including cyclo(Pro-Leu), cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Ala-Leu), cyclo(Pro-Tyr), cyclo(Pro-Trp), and cyclo(His-Pro), in nature. These compounds emerge as by-products of fermentation and food processing and exhibit interesting physiological and/or pharmacological activities (Prasad, 1995).
Applications in Pharmaceuticals
Morita et al. (1997) isolated a new cyclic nonapeptide, cyclolinopeptide B, which includes a sequence similar to cyclo(pro-val-asn-pro-phe-ile-leu) and demonstrated potent immunosuppressive activity comparable to cyclosporin A (Morita et al., 1997). This finding suggests potential pharmaceutical applications for similar cyclic peptides.
Antifungal and Antibacterial Properties
Research by Zhang Si (2009) on cyclic dipeptides from the marine bacterium Pseudomonas sp. identified compounds including cyclo(Phe-Pro), cyclo(Val-Pro), and cyclo(Ile-Pro), which showed antibacterial activity towards several marine bacterial species (Zhang Si, 2009). Similarly, Yang et al. (2002) found that cyclopeptides isolated from Halobacillus litoralis exhibited moderate antifungal and weak antitumor activities (Yang et al., 2002).
Eigenschaften
CAS-Nummer |
153723-35-4 |
|---|---|
Produktname |
Cyclo(pro-val-asn-pro-phe-ile-leu) |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
781 g/mol |
IUPAC-Name |
2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide |
InChI |
InChI=1S/C40H60N8O8/c1-7-24(6)33-38(54)43-27(19-22(2)3)39(55)48-18-12-16-30(48)36(52)45-32(23(4)5)37(53)44-28(21-31(41)49)40(56)47-17-11-15-29(47)35(51)42-26(34(50)46-33)20-25-13-9-8-10-14-25/h8-10,13-14,22-24,26-30,32-33H,7,11-12,15-21H2,1-6H3,(H2,41,49)(H,42,51)(H,43,54)(H,44,53)(H,45,52)(H,46,50)/t24-,26-,27-,28-,29-,30-,32+,33-/m0/s1 |
InChI-Schlüssel |
ANLDPEXRVVIABH-WUUSPZRJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
Synonyme |
axinastatin 3 cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



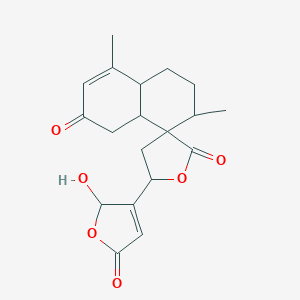
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

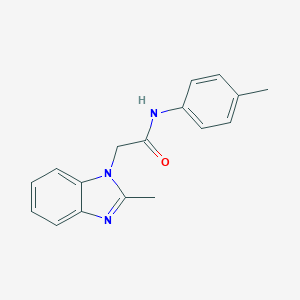
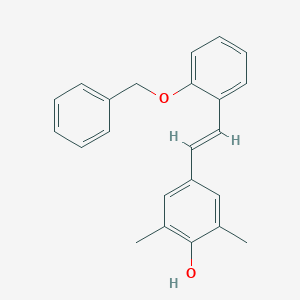
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)

